molecular formula C10H15N3O2 B11892287 Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11892287
M. Wt: 209.24 g/mol
InChI Key: XFPZNIJRWXIUAK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with a suitable aldehyde to yield the desired pyrazolo[4,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine core, potentially altering its electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[4,3-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific ethyl ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-11-4-7-6-13(2)12-9(7)8/h6,8,11H,3-5H2,1-2H3

InChI Key

XFPZNIJRWXIUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CN(N=C12)C

Origin of Product

United States

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